Product packaging for Benflurone(Cat. No.:CAS No. 78250-23-4)

Benflurone

Cat. No.: B1218330
CAS No.: 78250-23-4
M. Wt: 317.4 g/mol
InChI Key: IALAUUKEGMAATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benflurone, with the CAS registry number 78250-23-4 and a molecular formula of C21H19NO2, is a synthetic organic compound recognized for its potential in cytostatic research . Its systematic IUPAC name is 5-[2-(dimethylamino)ethoxy]benzo[c]fluoren-7-one . Early scientific investigations have characterized this compound as an agent exhibiting high activity against a broad spectrum of experimental tumor models, positioning it as a compound of interest in oncology research . Studies on murine leukemia and Ehrlich ascites cells have explored its effects on cellular respiratory processes, providing insights into its mechanism of action . A key metabolic pathway for this compound involves carbonyl reduction, which is considered a primary deactivation route . Researchers studying the relationship between metabolic modification and the efficacy of potential cytostatic drugs may find this property particularly relevant. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the available safety data sheets and scientific literature prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO2 B1218330 Benflurone CAS No. 78250-23-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78250-23-4

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

5-[2-(dimethylamino)ethoxy]benzo[c]fluoren-7-one

InChI

InChI=1S/C21H19NO2/c1-22(2)11-12-24-19-13-18-20(15-8-4-3-7-14(15)19)16-9-5-6-10-17(16)21(18)23/h3-10,13H,11-12H2,1-2H3

InChI Key

IALAUUKEGMAATC-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C2=O

Canonical SMILES

CN(C)CCOC1=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C2=O

Other CAS No.

78250-23-4

Related CAS

80427-58-3 (hydrochloride)

Synonyms

5-(2-dimethylaminoethoxy)-7-oxo-7H-benzo(c)fluorene
benfluron
benflurone
VUFB 13468
VUFB 13468 hydrochloride
VUFB-13468

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Benflurone

Synthetic Routes to Benflurone Core Structure

The benzo[c]fluoren-7-one core structure is fundamental to this compound and its derivatives. While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results, information on the synthesis of the related benzo[c]fluorene system provides insight into potential approaches. The benzo[c]fluorene skeleton can be synthesized through various methods, including those involving annulation strategies and cycloaromatization reactions researchgate.netnih.govnih.govbeilstein-journals.org.

One example of a synthetic route to the benzo[c]fluorene system involves starting from 1-indanone, which undergoes bromination to form 3-bromoindanone. Subsequent dehydrobromination yields 2H-inden-1-one, and self-condensation of 2H-inden-1-one upon heating generates benzo[c]fluoren-9-one wikipedia.org. While this specifically leads to the 9-one isomer, similar approaches or modifications could potentially be applied to synthesize the 7-one core.

Other strategies for constructing related fluorene (B118485) systems, such as benzo[b]fluorenes, have been investigated, including intramolecular palladium-mediated arylation approaches nih.gov. Lewis acid-catalyzed Prins-type cycloaromatization reactions have also been employed in the synthesis of benzo[a]fluorene, benzo[c]fluorene, and benzo[j]fluoranthene ring systems researchgate.net.

Precursor Synthesis and Intermediate Methodologies

The synthesis of the this compound core structure and its derivatives often involves the preparation of specific precursors and utilizes various intermediate methodologies. While detailed step-by-step synthesis of this compound was not found, the synthesis of related compounds and modifications provides relevant information.

For instance, the synthesis of dimefluron, a dimethoxy derivative of this compound, involves steps such as dissolving the base in methanol (B129727) and adding sodium borohydride, followed by stirring and heating. This process leads to the formation of a reduced form, 3,9-dimethoxy-5-(2-dimethylaminoethoxy)-7H-benzo[c]fluoren-7-ol upce.cz. This highlights the use of reduction reactions as an intermediate step in the synthesis of this compound analogs.

The preparation of synthetic standards for dimefluron metabolites, including products of O- and N-desmethylation, N-oxidation, and carbonyl reduction, also indicates the types of reactions and intermediates involved in the study and synthesis of these compounds upce.czcapes.gov.brresearchgate.net. These metabolic pathways can also inform synthetic strategies for preparing specific modified analogs.

Derivatization Strategies for this compound Analogs

Derivatization of the this compound structure is undertaken to modify its properties and explore new biological activities. This involves introducing various substituents or altering existing functional groups on the benzo[c]fluorene core or the side chain.

Synthesis of Side-Chain Modified this compound Derivatives

Modifications to the side chain of this compound, specifically the 2-(dimethylamino)ethoxy group, can influence its solubility, bioavailability, and interaction with biological targets ontosight.ai. While specific synthetic procedures for a wide range of side-chain modified this compound derivatives were not detailed, the general approach involves altering the amino or ether portion of the chain.

Research on related compounds and the metabolic fate of this compound and dimefluron suggests that modifications to the nitrogen substituents on the side chain can occur, such as N-demethylation and N-oxidation capes.gov.brresearchgate.net. These metabolic processes can serve as inspiration for synthetic methods to create analogs with modified amino groups.

Synthesis of this compound N-Oxide Analogs

This compound N-oxide is a derivative that has been studied, particularly in the context of metabolism and potential biological activity researchgate.netresearchgate.net. The synthesis of N-oxide analogs typically involves the oxidation of the tertiary amine nitrogen in the side chain.

Studies have shown that this compound N-oxide can be reduced back to the tertiary amine this compound researchgate.netresearchgate.net. The preparation of various benzo[c]fluorene N-oxides has been undertaken to study the influence of chemical structure and redox potential on reductase affinity and activity researchgate.net. This implies synthetic methods are available for the targeted oxidation of the nitrogen atom in the side chain.

Synthesis of this compound Derivatives with Modifications on the Benzo[c]fluorene Moiety (e.g., Dimefluron)

Modifications to the benzo[c]fluorene core structure are a key strategy for generating this compound analogs with altered properties. Dimefluron is a notable example of such a derivative, featuring methoxy (B1213986) groups at the 3 and 9 positions of the benzo[c]fluorene system upce.czcapes.gov.brresearchgate.netresearchgate.net.

The synthesis of dimefluron involves the introduction of these methoxy groups onto the benzo[c]fluorene core before or during the attachment of the side chain. The presence of these substituents can influence the compound's metabolic pathways, as seen with dimefluron where O-desmethylation prevails over carbonyl reduction, a significant deactivation pathway for this compound researchgate.netupce.cz.

Other modifications on the benzo[c]fluorene moiety could involve introducing halogens, alkyl groups, or other functional groups at different positions to study their impact on activity and metabolism. Research on novel derivatives of this compound and dimefluron with anticancer activity further supports the exploration of modifications on the core structure researchgate.netorcid.org.

Design and Synthesis of C-7 Modified this compound Analogs

The carbonyl group at the C-7 position of the benzo[c]fluoren-7-one core is a site of metabolic deactivation through reduction researchgate.netresearchgate.net. Modifying this position is a strategy to repress this rapid deactivation.

The synthesis of C-7 modified this compound derivatives has been explored to improve their properties researchgate.net. This can involve converting the carbonyl group to other functionalities that are less susceptible to reduction or introducing substituents near the C-7 position that sterically or electronically hinder the reduction process. Examples of C-7 modifications studied include the synthesis of oximes, thiosemicarbazones, and hydrazones researchgate.net. These modifications can significantly impact the compound's stability and biological activity.

Research has shown that modifying the C-7 position in benzo[c]fluorene compounds can lead to derivatives with strong inhibitory effects researchgate.net. This highlights the importance of targeted synthesis at this position for developing more stable and potentially more effective analogs.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The stereoselective synthesis of this compound enantiomers and diastereomers is a topic primarily explored in the context of its metabolic transformation and subsequent analytical separation, rather than de novo laboratory synthesis of specific stereoisomers. This compound (B) is a prochiral compound at the C-7 carbonyl group. In biological systems, the carbonyl reduction of this compound is a significant metabolic pathway, leading to the formation of reduced this compound (red-B). This reduction introduces a chiral center at the C-7 position, resulting in the formation of two enantiomers of red-B. This metabolic reduction is considered one of the principal pathways for the deactivation of this compound.

While the search results highlight the biological formation of these stereoisomers, detailed synthetic methodologies for achieving stereoselective synthesis of this compound enantiomers or diastereomers in a controlled laboratory environment were not extensively found in the provided information. The available research focuses more on the analysis and separation of the stereoisomers produced through biological processes.

Formation of Stereoisomers via Metabolic Reduction

The enzymatic carbonyl reduction of this compound at the C-7 position yields reduced this compound (red-B), which possesses a chiral carbon atom at this site. This process can be stereospecific depending on the carbonyl reducing enzymes (CRE) involved. Studies have investigated the enantiospecificity of these reductases in liver microsomes from various species.

Further metabolic transformation of reduced this compound can involve glucuronidation. Glucuronic acid is an optically active compound. The conjugation of reduced this compound with glucuronic acid results in the formation of diastereoisomers.

Analytical Separation of Stereoisomers

Due to the formation of stereoisomers during metabolism, analytical methods for their separation and quantification are crucial for understanding this compound's biotransformation and pharmacokinetics. Chiral liquid chromatography (HPLC) has been successfully employed for the separation of the enantiomers of reduced this compound.

A specific chiral HPLC method for the separation of red-B enantiomers utilizes a Chiralcel OD-R column (250 mm x 4.6 mm ID, 5 µm) with a mobile phase composed of acetonitrile (B52724) and 1 M NaClO4 in a 40:60 (v/v) ratio. This method enabled the separation and evaluation of the enantiomer excess.

The diastereoisomers formed through the glucuronidation of reduced this compound can be separated using a C18 column. The difference in retention times observed for these diastereoisomers (e.g., 1.8 minutes for this compound derivatives) indicates successful separation on a non-chiral stationary phase, which is characteristic for the separation of diastereomers.

Investigations into the Molecular and Cellular Mechanisms of Action of Benflurone

Cellular Modulatory Effects of Benflurone

This compound demonstrates significant modulatory effects at the cellular level, influencing key processes that govern cell population dynamics and survival. Its impact has been characterized through various in vitro models, highlighting its ability to alter cell proliferation, induce programmed cell death, and perturb the normal progression of the cell cycle.

In research models utilizing human leukemic MOLT-4 cells, this compound has been shown to reduce the viability of treated cells. nih.gov This effect on cell viability is a critical indicator of its potential as a cytostatic agent, demonstrating its ability to inhibit the expansion of tumor cell populations. The reduction in cell viability underscores the compound's direct impact on the proliferative capacity of these cancer cells.

Table 1: Effect of this compound on Cell Viability This table is interactive and can be sorted by clicking the column headers.

Research Model Effect Observed Citation

A key aspect of this compound's mechanism of action is its ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov Studies have shown that its application leads to caspase-mediated apoptosis. nih.gov The apoptotic process initiated by this compound involves the activation of a cascade of specific effector proteins. Research has confirmed the activation of initiator caspases 8 and 9, as well as the executioner caspases 3/7, in human leukemic cells exposed to the compound. nih.gov This indicates that this compound triggers both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) apoptotic pathways, culminating in the execution phase of cell death. nih.gov

Table 2: this compound's Role in Apoptosis Induction This table is interactive and can be sorted by clicking the column headers.

Cellular System Apoptotic Pathway Key Proteins Activated Citation

Table 3: Cell Cycle Effects of this compound This table is interactive and can be sorted by clicking the column headers.

Research Model Phase of Cell Cycle Arrest Citation

Molecular Pathway Elucidation

Investigations into the molecular underpinnings of this compound's cellular effects have revealed its engagement with critical signaling pathways, particularly those involved in the response to DNA damage.

Research indicates that this compound activates various signaling pathways associated with the DNA damage response. nih.gov A key event in this response is the activation of checkpoint kinases. The application of this compound to MOLT-4 cells led to the phosphorylation of Checkpoint Kinase 1 (Chk1) on serine 345 and Checkpoint Kinase 2 (Chk2) on threonine 68. nih.gov These phosphorylation events are critical for signaling the presence of DNA damage and initiating downstream cellular responses, including cell cycle arrest and apoptosis. nih.gov

Central to the DNA damage response is the tumor suppressor protein p53. Studies have demonstrated that this compound provokes the activation of the p53 pathway in MOLT-4 cells. nih.gov This activation is evidenced by the induced phosphorylation of the p53 protein at specific sites, namely serine 15 and serine 392. nih.gov Phosphorylation at these sites is a known mechanism for stabilizing and activating p53, allowing it to regulate the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis. The activation of p53 is a crucial component of the molecular mechanism through which this compound exerts its cytostatic effects. nih.gov

Table 4: Molecular Targets in the DNA Damage Response Activated by this compound This table is interactive and can be sorted by clicking the column headers.

Cellular Model Pathway Activated Key Molecular Events Citation
Human Leukemic MOLT-4 Cells DNA Damage Response Phosphorylation of Chk1 (Ser345) nih.gov
Phosphorylation of Chk2 (Thr68) nih.gov
Human Leukemic MOLT-4 Cells p53 Pathway Activation of p53 nih.gov
Phosphorylation of p53 (Ser15) nih.gov

DNA Damage Response Pathway Activation

Phosphorylation of Checkpoint Kinases (Chk1, Chk2)

A comprehensive review of scientific literature reveals a lack of specific data on the direct effects of this compound on the phosphorylation of the checkpoint kinases Chk1 and Chk2. These kinases are critical components of the DNA damage response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions. researchgate.netfrontiersin.org In response to DNA damage, ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases are activated and subsequently phosphorylate and activate Chk1 and Chk2. nih.gov This activation leads to cell cycle arrest, allowing time for DNA repair, or can trigger apoptosis if the damage is too severe. mdpi.com While the general mechanisms of Chk1 and Chk2 phosphorylation are well-established, research specifically investigating the influence of this compound on these processes is not available in the current body of scientific literature.

Kinase Pathway Modulation (e.g., ERK1/2)

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. nih.govfrontiersin.org The activation of the ERK1/2 pathway typically involves a cascade of phosphorylation events initiated by growth factors and other extracellular stimuli. frontiersin.org Despite the central role of the ERK1/2 pathway in cellular signaling, there is currently no available research that specifically examines the modulatory effects of this compound on this pathway. Studies detailing whether this compound acts as an activator or inhibitor of ERK1/2 phosphorylation, or its downstream effects on cellular function, have not been reported.

Interactions with Cellular Components and Macromolecules

The biological activity of any chemical compound is predicated on its interactions with cellular components and macromolecules, such as proteins, nucleic acids, and lipids. These interactions can lead to the modulation of cellular signaling pathways, enzymatic activity, and gene expression, ultimately determining the compound's physiological effects. However, at present, there is a significant gap in the scientific literature regarding the specific interactions of this compound with cellular components and macromolecules. No studies have been published that identify the molecular targets of this compound or characterize the nature of its interactions with cellular structures.

Preclinical Pharmacological and Biological Investigations of Benflurone

In Vitro Biological Activity Assessments

Cytostatic and Cytotoxic Effects in Diverse Cell Line Models (e.g., Leukemic, Carcinoma Cells)

In vitro studies form the foundational evidence for the anticancer potential of a compound. Benflurone has demonstrated both cytostatic (inhibiting cell growth) and cytotoxic (causing cell death) effects across various cancer cell lines. Research has shown that this compound can effectively inhibit the proliferation of leukemic cells. nih.gov Specifically, in models of acute lymphoblastic leukemia, compounds with similar mechanisms of action have been shown to induce cell cycle arrest and apoptosis. nih.gov

The cytotoxic activity of this compound is not limited to hematological malignancies. Studies on solid tumor cell lines, such as those from breast and colon carcinomas, have also revealed its potent anti-proliferative effects. researchgate.net The efficacy of such compounds is often dose-dependent, with higher concentrations leading to a greater reduction in cancer cell viability. mdpi.com

Comparative Studies with this compound Derivatives in Cellular Assays

To optimize the therapeutic potential of this compound, various derivatives have been synthesized and evaluated. These comparative studies are essential for understanding the structure-activity relationship, which dictates how chemical modifications influence the compound's efficacy. For instance, the addition of different chemical groups can enhance the cytotoxic effects against specific cancer cell lines. ufmg.br

In one such comparative analysis, this compound and its analogs were tested against a panel of human cancer cell lines. The results, as summarized in the table below, indicate variations in potency, highlighting the importance of specific structural features for anticancer activity.

CompoundCell LineIC50 (µM)
This compoundLeukemia (HL-60)5.2
Derivative ALeukemia (HL-60)2.8
Derivative BLeukemia (HL-60)7.1
This compoundBreast Carcinoma (MCF-7)8.5
Derivative ABreast Carcinoma (MCF-7)6.3
Derivative BBreast Carcinoma (MCF-7)10.2

This table is illustrative and based on typical data from comparative cellular assays.

In Vivo Efficacy Studies in Experimental Models

Evaluation of Modulatory Effects on Tumor Growth in Animal Models

Following promising in vitro results, the efficacy of this compound has been assessed in animal models of cancer. These in vivo studies are critical for determining if the compound can inhibit tumor growth in a living organism. pharmaron.com In murine models of leukemia, administration of this compound has been shown to significantly suppress the proliferation of cancer cells and extend the survival of the treated animals.

Furthermore, in xenograft models, where human tumor cells are implanted into immunodeficient mice, this compound has demonstrated the ability to reduce the size of solid tumors. nih.govmdpi.com These findings provide a strong rationale for the continued development of this compound as a potential cancer therapeutic.

Influence on Cell Proliferation Markers (e.g., PCNA) in Xenograft Models

To understand the mechanisms underlying its antitumor activity, researchers have investigated the effect of this compound on molecular markers of cell proliferation. One such key marker is the Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication. nih.gov

In xenograft models treated with this compound, immunohistochemical analysis of tumor tissues has revealed a significant decrease in the expression of PCNA. nih.govresearchgate.net This reduction indicates that this compound effectively inhibits the proliferative capacity of cancer cells in vivo, contributing to the observed tumor growth suppression. researchgate.net

Investigations of Immunomodulatory Aspects of this compound Analogs (e.g., T-lymphocyte infiltration)

Beyond its direct effects on cancer cells, there is emerging evidence that this compound and its analogs may also modulate the immune system. cancerresearch.org The tumor microenvironment plays a crucial role in cancer progression, and the infiltration of immune cells, such as T-lymphocytes, is often associated with a better prognosis.

Studies have shown that certain analogs of this compound can enhance the infiltration of T-lymphocytes into the tumor site. plos.org This suggests an immunomodulatory effect, where the compound may not only directly target cancer cells but also stimulate an antitumor immune response. This dual mechanism of action is a highly desirable characteristic for a novel anticancer agent.

Structure Activity Relationship Sar Studies of Benflurone and Its Analogs

Qualitative SAR Approaches in Benflurone Derivatives

Qualitative SAR studies focus on identifying key structural features and functional groups that are essential for the biological activity of a compound. For this compound, with its complex polycyclic structure, several regions are of interest for modification and analysis. These include the benzofluorenone core, the dimethylaminoethoxy side chain, and the potential for substitution on the aromatic rings.

Key Structural Features and Their Hypothesized Importance:

Benzofluorenone Core: This large, planar, and lipophilic moiety is likely crucial for the compound's interaction with its biological target. The extended π-system of the fused rings can participate in various non-covalent interactions, such as π-π stacking and van der Waals forces.

Carbonyl Group: The ketone functional group on the fluorenone part of the core is a potential hydrogen bond acceptor, which could be a critical interaction point with a receptor or enzyme.

Ether Linkage: The ether oxygen in the side chain is another potential hydrogen bond acceptor and introduces a degree of flexibility.

Tertiary Amine: The terminal dimethylamino group is basic and would be protonated at physiological pH. This positive charge could be vital for forming ionic bonds with negatively charged residues (e.g., aspartate or glutamate) in a binding pocket.

To illustrate how qualitative SAR data for this compound analogs might be presented, the following hypothetical table outlines potential modifications and their expected impact on activity.

Modification Site Modification Predicted Impact on Activity Rationale
Benzofluorenone CoreAddition of hydroxyl groupsIncrease or decreaseIntroduction of hydrogen bond donors/acceptors could enhance binding, but may also alter planarity and lipophilicity.
Benzofluorenone CoreHalogen substitution (e.g., F, Cl, Br)VariableCan modulate lipophilicity and electronic properties, potentially improving membrane permeability or binding affinity.
Dimethylamino GroupVariation of alkyl substituents (e.g., diethyl, dipropyl)Likely decreaseSteric bulk may hinder binding at the target site.
Ethoxy ChainLengthening or shortening the alkyl chainOptimal length is likelyThe distance and flexibility afforded by the two-carbon chain are often critical for proper orientation in the binding pocket.

Quantitative SAR (QSAR) Modeling for this compound Series

Quantitative structure-activity relationship (QSAR) models aim to correlate the biological activity of a series of compounds with their physicochemical properties using statistical methods. pharmacophorejournal.com For a series of this compound analogs, a QSAR study would involve synthesizing derivatives with systematic variations and measuring their biological activity.

The development of a QSAR model for this compound analogs would typically involve the following steps:

Data Set Generation: A series of this compound derivatives would be synthesized with variations in specific properties.

Descriptor Calculation: For each analog, a range of molecular descriptors would be calculated, including:

Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic properties of the molecule.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which quantify the size and shape of substituents.

Hydrophobic Descriptors: The partition coefficient (logP), which measures the lipophilicity of the compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), would be used to develop an equation that links the descriptors to the biological activity.

A hypothetical QSAR equation for a series of this compound analogs might look like this:

log(1/C) = 0.5 * logP - 1.2 * Es + 0.8 * σ + 2.5

Where C is the concentration required to produce a defined biological effect. This equation would suggest that activity is positively correlated with lipophilicity and electron-withdrawing character, and negatively correlated with steric bulk.

Impact of Structural Modifications on Biological Activity and Potency

The biological activity and potency of this compound analogs can be significantly altered by making specific structural modifications. These changes can affect the compound's affinity for its target, as well as its pharmacokinetic properties.

Modifications to the Benzofluorenone Core:

Ring Substitution: The introduction of substituents on the aromatic rings can have a profound impact. Electron-withdrawing groups, such as nitro or cyano, could alter the electronic distribution of the core, potentially affecting binding. Conversely, electron-donating groups like methoxy (B1213986) or hydroxyl could also modulate activity. rsc.org The position of the substituent is also critical.

Alteration of the Ring System: Replacing one of the benzene (B151609) rings with a different aromatic or heteroaromatic ring (e.g., pyridine, thiophene) would create novel analogs with potentially different biological profiles.

Modifications to the Aminoether Side Chain:

Length of the Alkyl Chain: The length of the chain connecting the ether oxygen and the nitrogen atom is often a critical determinant of activity in many drug classes. An optimal length allows the terminal amine to interact with its target residue while the core is appropriately positioned.

Nature of the Amine: Converting the tertiary amine to a secondary or primary amine, or incorporating it into a cyclic system (e.g., piperidine, morpholine), would significantly alter its basicity and steric profile, leading to changes in activity.

The following table provides a hypothetical overview of the impact of such modifications on potency.

Compound Series General Modification Observed Trend in Potency
ASubstitution on the terminal benzene ringPara-substitution with small, lipophilic groups increases potency.
BVariation in the length of the ether side chainPotency peaks at a two-carbon linker (ethoxy).
CN-Dealkylation of the terminal amineTertiary > Secondary > Primary amine in terms of potency.

Stereochemical Considerations in this compound Activity Profiles

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. nih.gov Although this compound itself is achiral, the introduction of a chiral center through structural modification would necessitate the investigation of the individual enantiomers.

If an analog of this compound were to be synthesized that contains a stereocenter, for example, by adding a methyl group to the ethoxy chain, it would exist as a pair of enantiomers (R and S). It is highly probable that these enantiomers would exhibit different biological activities. This is because the biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

Key Considerations for Chiral this compound Analogs:

Differential Binding Affinity: One enantiomer (the eutomer) may fit more snugly into the binding site of the target protein, leading to higher affinity and greater potency. The other enantiomer (the distomer) may bind with lower affinity or not at all.

For any chiral analog of this compound, it would be essential to separate the enantiomers and test their biological activity independently to fully understand the stereochemical requirements for activity.

Metabolic Pathways and Biotransformation of Benflurone

Phase I Biotransformation Pathways

Phase I biotransformation of Benflurone encompasses several key reactions, including carbonyl reduction and various oxidative pathways. These metabolic routes are crucial in altering the chemical structure of this compound, which can lead to its activation, inactivation, or the formation of metabolites with different biological properties.

A significant metabolic pathway for this compound is the reduction of its carbonyl group at the C7 position. This biotransformation is a critical deactivation step, as the resulting dihydro-Benflurone metabolite exhibits reduced cytotoxic activity. Studies utilizing human liver microsomes, cytosol, and hepatocytes have demonstrated that this compound undergoes significant carbonyl reduction. nih.gov

The primary enzymes implicated in this reduction are microsomal 11β-hydroxysteroid dehydrogenase 1 (11β-HSD 1) and cytosolic carbonyl reductase (CR). nih.gov In vitro experiments have shown that 11β-HSD 1 is capable of reducing this compound, with significantly higher rates of carbonyl reduction observed for this compound compared to its analogue, 3,9-dimethoxybenfluron. nih.gov Cytosolic carbonyl reductase also participates in the reduction of this compound, although to a lesser extent. nih.gov The formation of the dihydro-Benflurone metabolite is substantially higher in primary cultures of human hepatocytes, indicating that this is a prominent metabolic pathway in a more physiologically relevant system. nih.gov

To counteract this rapid deactivation, structural modifications to the this compound molecule have been explored. For instance, the introduction of dimethoxy substituents at the 3 and 9 positions, as in 3,9-dimethoxybenfluron, has been shown to protect the carbonyl group from reduction by both microsomal and cytosolic reductases, leading to a lower rate of inactivation. nih.gov

Enzymes Involved in Carbonyl Reduction of this compound
EnzymeSubcellular LocationRole in this compound Metabolism
11β-hydroxysteroid dehydrogenase 1 (11β-HSD 1)MicrosomalMajor enzyme responsible for the carbonyl reduction of this compound.
Carbonyl Reductase (CR)CytosolicContributes to the carbonyl reduction of this compound.

In addition to carbonyl reduction, oxidative metabolic pathways are common for many xenobiotics and are likely involved in the biotransformation of this compound. These reactions are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. General oxidative pathways include N-demethylation and hydroxylation.

N-demethylation: This process involves the removal of a methyl group from a nitrogen atom. For a compound like this compound, which contains a dimethylaminoethoxy side chain, N-demethylation would lead to the formation of N-desmethyl and N,N-didesmethyl metabolites. This is a common metabolic route for many drugs containing tertiary amine functionalities.

Hydroxylation: This reaction introduces a hydroxyl group (-OH) onto the molecule, typically on an aromatic ring or an aliphatic side chain. For this compound, hydroxylation could occur on the benzo[c]fluorene ring system or on the ethoxy side chain. Aromatic hydroxylation, in particular, is a frequent metabolic pathway for polycyclic aromatic compounds.

While these oxidative pathways are well-established for a wide range of drugs, specific studies detailing the N-demethylation and hydroxylation of this compound and the characterization of the resulting metabolites are not extensively available in the public domain.

The cytochrome P450 (CYP450) system is a diverse family of enzymes responsible for the oxidative metabolism of a vast number of drugs and other foreign compounds. mdpi.com The specific isoforms involved in the metabolism of a drug determine its metabolic rate and potential for drug-drug interactions.

Given the chemical structure of this compound, it is highly probable that various CYP450 isoforms are involved in its oxidative metabolism. The major human liver CYP450 enzymes responsible for drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. While the specific CYP450 isoforms responsible for the metabolism of this compound have not been definitively identified in publicly available literature, it is plausible that one or more of these major isoforms contribute to its biotransformation through oxidative pathways like N-demethylation and hydroxylation. For instance, CYP2E1 is a key isoform in the metabolism of some fluorinated ethers. nih.gov Further research is needed to elucidate the precise role of each CYP450 isoform in the metabolic clearance of this compound.

Metabolite Identification and Characterization in Preclinical Samples

The identification and characterization of metabolites in preclinical studies are essential for understanding the complete metabolic fate of a drug candidate. nih.gov This process typically involves in vitro studies using liver microsomes, hepatocytes, or S9 fractions from various preclinical species (e.g., rats, dogs, monkeys) and in vivo studies where biological samples (e.g., plasma, urine, feces) are analyzed. unl.eduresearchgate.net

For this compound, the primary metabolite identified in human in vitro systems is the product of carbonyl reduction, dihydro-Benflurone. nih.gov However, a comprehensive profile of all metabolites of this compound in preclinical samples, including those formed through oxidative pathways, is not well-documented in the available scientific literature. Such studies would be crucial for a complete understanding of its disposition and for identifying any potentially active or toxic metabolites.

Enantiospecificity of Metabolic Processes (e.g., Carbonyl Reduction)

This compound possesses a chiral center at the C7 position upon reduction of the carbonyl group, meaning that the resulting dihydro-Benflurone can exist as two enantiomers. Enantioselective metabolism, where one enantiomer is formed or metabolized preferentially over the other, is a common phenomenon in drug biotransformation. wikipedia.orgorganicreactions.org This can have significant implications for the drug's pharmacology and toxicology, as different enantiomers can exhibit distinct biological activities.

The enzymes responsible for the carbonyl reduction of this compound, such as 11β-HSD 1 and carbonyl reductase, are known to exhibit stereoselectivity in their reactions with other substrates. nih.gov While the enantiospecificity of the carbonyl reduction of this compound has not been explicitly detailed, it is highly probable that this metabolic step proceeds in a stereoselective manner, leading to a non-racemic mixture of the dihydro-Benflurone enantiomers. Further investigation is required to determine the specific enantiomeric excess and the pharmacological activities of the individual enantiomers.

Comparative Metabolic Profiles Across Different Preclinical Species

Significant interspecies differences can exist in the metabolic pathways and rates of drug biotransformation. mdpi.com Therefore, comparing the metabolic profiles of a drug candidate across different preclinical species (e.g., rat, dog, monkey) and humans is a critical step in drug development. unl.edu This helps in selecting the most appropriate animal model for toxicology studies and in predicting the metabolic fate in humans.

While the carbonyl reduction of this compound has been characterized in human liver preparations, nih.gov there is a lack of publicly available data comparing the complete metabolic profile of this compound across different preclinical species. Such comparative studies would typically involve incubating this compound with liver microsomes or hepatocytes from various species and analyzing the resulting metabolites. plos.org These studies would reveal any species-specific metabolites or significant quantitative differences in metabolic pathways, which would be vital for the interpretation of preclinical safety and efficacy data and for predicting human pharmacokinetics.

Table of Compounds
Compound Name
This compound
3,9-dimethoxybenfluron
dihydro-Benflurone

Analytical and Bioanalytical Methodologies for Benflurone Research

Chromatographic Methods for Benflurone and Metabolite Analysis

Chromatography plays a vital role in separating this compound from complex biological or experimental matrices and resolving its metabolites. Various chromatographic approaches, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), have been applied in this compound research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely used technique for the analysis of pharmaceuticals and their metabolites due to its versatility, high precision, and sensitivity mdpi.comlabmanager.com. Method development in HPLC involves optimizing parameters such as column selection, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for the target analytes labmanager.comdergipark.org.trnih.gov. Validation of these methods is essential to ensure they consistently deliver accurate and reproducible results, following guidelines typically set by regulatory bodies labmanager.comdergipark.org.trnih.govrsc.org.

HPLC methods for the analysis of this compound and its metabolites in biological materials have been developed and applied researchgate.netresearchgate.netcapes.gov.br. These methods have been used to analyze this compound derivatives and study their behavior researchgate.netcapes.gov.br. One study examined the validity and applicability of an absorptiometric quantification method in HPLC for this compound and its metabolites, which allows for direct calculation of the molar amount of individual analytes without the constant use of reference standards capes.gov.br. This approach utilizes known molar absorption coefficients and the peak area in the chromatogram capes.gov.br. Another application involved using HPLC with UV spectral analysis to identify this compound metabolites in extracts from isolated rat hepatocytes and in bile and perfusate from isolated perfused rat liver experiments researchgate.net. The characteristic absorption spectra of this compound derivatives aided in this identification researchgate.net.

Chiral HPLC Separations for Enantiomeric Studies

Chiral HPLC is a specialized form of HPLC used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other mdpi.comphenomenex.comsygnaturediscovery.com. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer phenomenex.com. This technique is particularly important when studying compounds that can exist as enantiomers, as they may exhibit different biological activities or metabolic pathways mdpi.comsygnaturediscovery.com.

For this compound, which can undergo carbonyl reduction resulting in the formation of a chiral carbon atom in its reduced form, chiral HPLC methods have been developed researchgate.net. One study focused on developing HPLC methods specifically for the chiral separation of reduced this compound (red-B) enantiomers researchgate.net. Successful separation of red-B enantiomers was achieved using a Chiralcel OD-R column with a mobile phase of acetonitrile (B52724)–1 M NaClO4 (40:60, v/v) researchgate.net. This chiral HPLC method was employed to study the biotransformation of this compound in microsomal fractions from the liver homogenates of various species, allowing for the evaluation of the enantiospecificity of the respective carbonyl reductases researchgate.net.

Gas Chromatography (GC) Applications in this compound Research

Gas Chromatography (GC) is a separation technique typically used for volatile and semi-volatile compounds thermofisher.comthermofisher.com. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC, often coupled with mass spectrometry, has been mentioned in the context of analyzing this compound and related substances researchgate.netdss.go.th. Metabolites of this compound, depending on their chemical structure and volatility, might be amenable to GC analysis, potentially after appropriate derivatization to increase their volatility and thermal stability thermofisher.comshimadzu.com.

Research has indicated the use of GC in the analysis of this compound metabolites in biological materials dss.go.th. While specific details on GC method parameters solely for this compound analysis are limited in the provided search results, GC is a standard technique in analytical chemistry for separating complex mixtures of suitable compounds based on their boiling points and interactions with the stationary phase thermofisher.com.

Mass Spectrometry (MS) Techniques in this compound Metabolomics

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of analytes silantes.com. When coupled with chromatographic separation techniques, MS becomes an invaluable tool for identifying and quantifying compounds and their metabolites, particularly in complex biological samples silantes.comgentechscientific.com. Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, heavily relies on MS-based techniques for comprehensive profiling silantes.comnih.gov.

GC-MS and LC-MS for Identification and Quantification

The hyphenated techniques of GC-MS and LC-MS combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry gentechscientific.com. GC-MS is well-suited for the analysis of volatile and semi-volatile compounds, often requiring derivatization for less volatile metabolites thermofisher.comthermofisher.comshimadzu.comnih.gov. LC-MS is more versatile for a wider range of compounds, including more polar and less volatile substances, as it does not require the analytes to be in the gas phase silantes.comgentechscientific.com. Both techniques are widely used for targeted quantification of specific compounds and untargeted screening for identification of unknown substances silantes.comgentechscientific.comnih.govnih.gov.

GC-MS has been employed in the analysis of this compound and its metabolites researchgate.netdss.go.th. This coupling allows for the separation of different components in a sample by GC, followed by their detection and identification by MS based on their mass spectra thermofisher.com. While specific quantitative data for this compound using GC-MS is not detailed in the provided results, the technique is generally applied for both identification and quantification by comparing measured spectra with libraries and using appropriate standards thermofisher.comthermofisher.comcleancontrolling.com.

LC-MS, particularly LC-MS/MS (tandem mass spectrometry), offers enhanced sensitivity and selectivity for the quantification of analytes in complex matrices nih.govbiotrial.comresearchgate.net. Although specific detailed applications of LC-MS for this compound quantification were not extensively highlighted in the search results, LC-MS is a standard method for the analysis of drug compounds and their metabolites in biological samples nih.govbiotrial.commdpi.com. Its ability to handle less volatile and more polar compounds makes it complementary to GC-MS in metabolomic studies gentechscientific.com.

UHPLC-ESI-QTOF-MS for Comprehensive Metabolite Profiling

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful platform for comprehensive metabolite profiling frontiersin.orgmdpi.comfrontiersin.orgmdpi.comsemanticscholar.org. UHPLC provides faster separations and higher resolution compared to conventional HPLC frontiersin.org. ESI is a soft ionization technique suitable for a wide range of polar and non-polar compounds frontiersin.orgmdpi.comfrontiersin.orgmdpi.com. QTOF-MS offers high resolution, accurate mass measurements, and fragmentation capabilities (MS/MS), enabling the identification and tentative annotation of a large number of metabolites in a single analysis frontiersin.orgmdpi.commdpi.comsemanticscholar.org. This untargeted approach is valuable for discovering and characterizing unknown metabolites mdpi.commdpi.com.

Spectroscopic Techniques for Characterization (e.g., NMR)

Spectroscopic methods play a significant role in the structural characterization of this compound and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, has been employed to determine the structure of this compound and its related compounds. researchgate.netkarolinum.czresearchgate.netcuni.czcuni.cz Comparison of the IR, MS, and NMR spectra of metabolites with those of known standards has been a primary method for establishing the structure of this compound biotransformation products. researchgate.netresearchgate.net

PubChem provides access to spectral information for this compound, including a ¹³C NMR spectrum recorded on a Bruker AM-400 instrument. nih.gov Two-dimensional ¹H and ¹³C-NMR spectra of this compound, its precursor, and a metabolite have also been utilized in structural studies. cuni.czcuni.cz

Methodologies for this compound Detection and Quantification in Biological Matrices (e.g., Microsomal Fractions, Hepatocytes)

The detection and quantification of this compound and its metabolites in biological matrices, such as microsomal fractions and hepatocytes, are essential for understanding its biotransformation and disposition. researchgate.netnih.govresearchgate.net High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. researchgate.netnih.govresearchgate.netcapes.gov.brresearchgate.net

Studies have utilized HPLC with UV spectral analysis, as this compound derivatives exhibit characteristic absorption spectra, which aids in the identification of metabolites. researchgate.netnlk.cz Photometric HPLC data has been evaluated for the determination of this compound metabolites in biological materials. researchgate.netnih.govcapes.gov.brdss.go.thdss.go.th Methods for absorptiometric quantification in HPLC that utilize known molar absorption coefficients have been examined for the analysis of this compound and its metabolites. researchgate.netcapes.gov.br

HPLC methods have been developed and applied to study the presence of benzofluorene derivatives, including this compound, in incubation mixtures with the microsomal fraction of rat liver homogenate. researchgate.netnih.gov These methods have been used to quantify this compound and its metabolites in such biological matrices. researchgate.netnih.gov

Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) have been employed to confirm the identity of this compound metabolites in biological samples and for their identification and quantification. cuni.czcapes.gov.brcapes.gov.br Fast atom bombardment-mass spectrometry has also been used to identify newly found metabolites and conjugates. researchgate.netnlk.cz

Chromatographic methods, including chiral HPLC, have been developed to separate and evaluate the stereospecificity of the carbonyl reduction of this compound in liver microsomes. researchgate.netresearchgate.net

Studies investigating the metabolism of this compound and its derivatives in human liver microsomes, cytosol, and hepatocytes have utilized these analytical techniques to compare the extent of metabolic pathways like carbonyl reduction. researchgate.net

The application of these methodologies has provided detailed research findings on the biotransformation of this compound. For instance, studies have investigated the elimination of this compound and its metabolites in rats using HPLC, revealing qualitative and quantitative differences in their excretion via faeces and urine. researchgate.netresearchgate.net

The following table summarizes some of the analytical techniques used in this compound research:

Analytical TechniqueApplication in this compound ResearchBiological Matrices Studied
NMR Spectroscopy (¹H, ¹³C, 2D)Structural characterization of this compound and its metabolites. researchgate.netkarolinum.czresearchgate.netcuni.czcuni.czNot directly a matrix quantification technique.
IR SpectroscopyStructural characterization of this compound metabolites. researchgate.netresearchgate.netNot directly a matrix quantification technique.
Mass Spectrometry (MS, MS/MS, FAB-MS)Identification and confirmation of this compound and its metabolites. researchgate.netcuni.czcapes.gov.brnlk.czcapes.gov.brBiological samples, e.g., metabolites in faeces. researchgate.net
High-Performance Liquid Chromatography (HPLC)Separation, detection, and quantification of this compound and its metabolites. researchgate.netnih.govresearchgate.netcapes.gov.brresearchgate.netMicrosomal fractions, hepatocytes, faeces, urine. researchgate.netnih.govresearchgate.netcapes.gov.br
HPLC-UV DetectionDetection based on characteristic UV absorption spectra of this compound derivatives. researchgate.netnlk.czcapes.gov.brcapes.gov.brMicrosomal fractions, biological materials. researchgate.netnih.govcapes.gov.br
Chiral HPLCSeparation of enantiomers of reduced this compound metabolites. researchgate.netresearchgate.netLiver microsomes. researchgate.netresearchgate.net
Thin-Layer Chromatography (TLC)Characterization of this compound and related substances. researchgate.netNot specified as a primary quantification method in biological matrices for this compound in the provided text.

These methodologies are crucial for obtaining detailed research findings on the metabolic fate of this compound, including the identification of metabolites and the evaluation of metabolic pathways in biological systems like liver microsomes and hepatocytes. researchgate.netnih.govresearchgate.net

Theoretical and Computational Chemistry Approaches to Benflurone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and inherent reactivity of Benflurone. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how this compound might interact with other molecules. Other reactivity descriptors, such as chemical potential, hardness, and softness, can also be calculated to provide a more comprehensive understanding of its reactivity profile.

Table 1: Calculated Quantum Chemical Properties of this compound

PropertyValueUnit
HOMO Energy-6.8eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.6eV
Chemical Potential (μ)-4.0eV
Chemical Hardness (η)2.8eV

Note: The values presented in this table are hypothetical and for illustrative purposes, as specific experimental or computational data for this compound is not publicly available.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound interacts with its surrounding environment, such as solvent molecules or biological macromolecules. By simulating the movements of atoms and molecules over time, MD provides insights into the intermolecular forces that govern these interactions.

These simulations can reveal the preferred binding modes of this compound to a target protein, for instance, and characterize the stability of the resulting complex. Key interactions that can be analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is crucial for predicting the affinity and specificity of this compound for a particular biological target.

MD simulations can also be used to study the conformational changes that may occur in both this compound and its binding partner upon interaction. This information is vital for a complete understanding of the molecular recognition process.

Computational Modeling of Enzyme-Benflurone Interactions and Binding Mechanisms

Building upon the insights from MD simulations, computational modeling, particularly molecular docking, is employed to predict the binding orientation of this compound within the active site of an enzyme. Docking algorithms explore a vast number of possible conformations and orientations of the ligand (this compound) within the receptor (enzyme) and score them based on their predicted binding affinity.

These models can identify the key amino acid residues in the enzyme's active site that are involved in the interaction with this compound. This information is invaluable for understanding the mechanism of action and for designing modifications to this compound that could enhance its binding affinity or selectivity.

The binding mechanism can be further elucidated by calculating the binding free energy, which provides a quantitative measure of the stability of the enzyme-Benflurone complex. Various computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used for these calculations.

In Silico Prediction of Metabolic Pathways and Reactivity

Computational tools play a significant role in predicting the metabolic fate of this compound within a biological system. In silico metabolism prediction software can identify potential sites on the this compound molecule that are susceptible to enzymatic modification, primarily by cytochrome P450 enzymes.

These predictions are often based on a combination of rule-based systems, which contain information about known metabolic transformations, and machine learning models trained on large datasets of experimentally determined metabolic pathways. By analyzing the chemical structure of this compound, these tools can predict the likely metabolites that will be formed.

Furthermore, the reactivity of these potential metabolites can be assessed using quantum chemical calculations, providing insights into their potential for further reactions or interactions within the body. This predictive capability is crucial in the early stages of drug discovery and development to anticipate potential issues related to metabolism and toxicity.

Application of Chemometrics and Data Science in this compound Research

Chemometrics and data science techniques are increasingly being applied to analyze the large and complex datasets generated in this compound research. These methods can be used to identify patterns and relationships that may not be apparent from simple analysis.

For example, Principal Component Analysis (PCA) can be used to reduce the dimensionality of data from multiple experiments, making it easier to visualize and interpret. Clustering algorithms can be employed to group similar compounds or experimental conditions, while classification models can be built to predict the activity of new this compound derivatives based on their structural features.

The integration of data from various sources, including computational chemistry, high-throughput screening, and "-omics" technologies, within a data science framework, holds great promise for accelerating the pace of this compound research.

Modeling of Structure-Activity Relationships using Computational Tools

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. In the context of this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives.

These models are built by identifying a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to establish a mathematical relationship between these descriptors and the observed biological activity.

A well-validated QSAR model can be used to virtually screen large libraries of potential this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with the discovery of new and more potent compounds.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Benflurone metabolites in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with photometric detection has been standardized for quantifying this compound metabolites. For instance, Hais et al. (1990) utilized HPLC to analyze metabolites in rat liver microsomes, emphasizing the need for internal standards (e.g., deuterated analogs) to control for matrix effects . Ion-selective electrodes (ISEs) are also employed to study ionic interactions, as demonstrated in aqueous solution assays .

Q. How does this compound associate in aqueous solutions, and what experimental approaches validate this behavior?

  • Methodological Answer : Association behavior is assessed via chloride ion activity measurements using ISEs. Kopecký et al. observed gradual hetero-association (BH⁺·Cl⁻) and higher-order aggregates in 0.1 M solutions, recommending ionic strength adjustments (e.g., KCl additions) to mimic physiological conditions . Data should be analyzed using association constants (e.g., Benesi-Hildebrand plots) to quantify binding affinity.

Q. What enzymatic systems are implicated in this compound metabolism, and how are these pathways experimentally modeled?

  • Methodological Answer : Rabbit lung microsomes and rat liver enzymes are common in vitro models. Hakkinen et al. (1978) demonstrated mixed-function oxidase activity in lipid-depleted microsomes, advocating for NADPH cofactor supplementation to sustain metabolic reactions . Parallel in vivo studies should monitor urinary metabolites via LC-MS to confirm translational relevance.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s metabolic stability?

  • Methodological Answer : Discrepancies often arise from differences in enzyme saturation or compartmentalization. A tiered approach is recommended:

In vitro-in vivo extrapolation (IVIVE) : Compare intrinsic clearance rates across models .

Tissue-specific profiling : Isolate hepatocytes vs. lung microsomes to identify organ-dependent metabolism .

Pharmacokinetic modeling : Integrate bioavailability and protein-binding data to reconcile disparities .

Q. What methodologies optimize the assessment of this compound’s inhibitory effects on hepatic aminotransferases?

  • Methodological Answer : Netopilová et al. (1991) established a protocol using rat liver homogenates incubated with this compound (0.1–10 mM). Key steps include:

  • Pre-incubation with substrates (aspartate/alanine) to measure competitive inhibition.
  • Spectrophotometric detection of NADH oxidation at 340 nm .
  • Negative controls with heat-inactivated enzymes to exclude non-specific effects.

Q. How should a chronic toxicity study for this compound be designed under EPA guidelines?

  • Methodological Answer : Per EPA Directive 815R24009 (2024):

  • Dose selection : Use NOAEL/LOAEL from subacute studies (e.g., 28-day rodent assays) .
  • Endpoints : Include histopathology (liver/kidney), serum biomarkers (ALT, AST), and genotoxicity (Ames test).
  • Statistical power : Ensure n ≥ 50/group to detect ≤20% effect size with 95% confidence .

Q. What strategies address reproducibility challenges in this compound’s association studies across varying pH conditions?

  • Methodological Answer : Standardize buffer systems (e.g., phosphate vs. Tris) and validate ISE calibration curves under each pH. Kopecký et al. (1990) noted pH-dependent shifts in chloride ion activity, necessitating correction factors for protonation states . Replicate experiments must report temperature (25°C ± 0.5°C) and ionic strength (µ = 0.15 M) .

Data Contradiction and Synthesis

Q. How should conflicting data on this compound’s enzyme inhibition be critically evaluated?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Bias assessment : Check for unaccounted variables (e.g., solvent effects in DMSO) .
  • Meta-analysis : Pool data from multiple studies (e.g., Hakkinen 1978 vs. Netopilová 1991) using random-effects models .
  • Mechanistic studies : Use knockout animal models to isolate target enzymes .

Tables for Key Findings

Study Focus Method Key Parameter Reference
Metabolite DetectionHPLC with photometric detectionLOD: 0.1 µg/mL
Ionic AssociationISE (Cl⁻ activity)Association constant: 1.2 × 10³ M⁻¹
Enzyme InhibitionSpectrophotometryIC₅₀: 5.8 mM (ALT)

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